molecular formula C10H16ClN3O4 B3082182 (1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide CAS No. 1119452-85-5

(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide

Cat. No. B3082182
CAS RN: 1119452-85-5
M. Wt: 277.7 g/mol
InChI Key: MCUKQHBUCGLGRA-UHFFFAOYSA-N
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Description

(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide, also known as CMOE, is a new synthetic compound that has recently been developed for use in scientific research. This compound has been found to possess a variety of unique properties which make it an attractive option for a wide range of applications. CMOE has been found to be an effective inhibitor of enzymes, has been studied for its potential to act as an anti-cancer agent, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Chemical Structure and Crystallography

  • Compounds containing structures similar to (1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide, such as morpholine derivatives, have been investigated for their crystalline structures. The study of their crystallography has revealed detailed insights into their molecular configurations, bonding interactions, and spatial arrangements, which are crucial for understanding their chemical behaviors and potential applications (Mazur, Pitucha, & Rzączyńska, 2007).

Biochemical Synthesis and Activity

  • Morpholine derivatives have been synthesized and studied for a wide spectrum of biological activities. For instance, studies have synthesized and explored the anti-inflammatory and analgesic activities of certain derivatives. These compounds have been synthesized using specific reactions and their biological activities have been tested in vivo, showing promising results in models of visceral pain and inflammation (Drapak et al., 2022).

QSAR Analysis

  • Quantitative Structure-Activity Relationship (QSAR) analysis has been conducted on morpholine derivatives to understand and predict their antioxidant activities. This analysis involves studying the correlation between the chemical structure of the compounds and their biological activity. Through QSAR modeling, key molecular descriptors influencing the antioxidant activity have been identified, offering insights into designing new compounds with enhanced biological activities (І. Drapak et al., 2019).

Pharmacological Applications

  • Morpholine derivatives have been explored for their pharmacological potentials in various studies. For instance, specific morpholine-based compounds have been investigated for their anticonvulsive activities and their interaction with biological targets, providing insights into their potential therapeutic applications (O. A. Papoyan et al., 2011).

Ligand and Complex Formation

  • Morpholine and its derivatives have been used as ligands to form complexes with various metals. These complexes have been studied for their structural features, chemical behaviors, and potential applications in catalysis and other areas. For example, zinc(II) complexes with morpholine-based ligands have been synthesized and characterized for their photoluminescence properties and potential applications (Prateeti Chakraborty et al., 2014).

Combustion Chemistry

  • Morpholine has been studied as a model substance in combustion chemistry to understand the behavior of nitrogen-containing fuels. The investigation of stable and radical intermediates during the combustion process provides valuable information on the formation of pollutants and helps in developing cleaner combustion technologies (A. Lucassen et al., 2009).

properties

IUPAC Name

[(E)-(1-amino-2-chloroethylidene)amino] 4-morpholin-4-yl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O4/c11-7-8(12)13-18-10(16)2-1-9(15)14-3-5-17-6-4-14/h1-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUKQHBUCGLGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC(=O)ON=C(CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCC(=O)O/N=C(\CCl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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